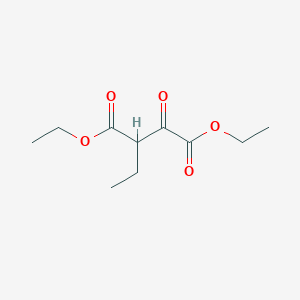

Diethyl 2-ethyl-3-oxosuccinate

Description

BenchChem offers high-quality Diethyl 2-ethyl-3-oxosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-ethyl-3-oxosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-ethyl-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSAJONARKIICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482694 | |

| Record name | Butanedioic acid, ethyloxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-77-5 | |

| Record name | Butanedioic acid, ethyloxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Keto-enol tautomerism in Diethyl 2-ethyl-3-oxosuccinate.

An In-Depth Technical Guide on the Keto-Enol Tautomerism in Diethyl 2-ethyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the reactivity, stability, and biological activity of numerous molecules, particularly those with β-dicarbonyl moieties. Diethyl 2-ethyl-3-oxosuccinate, a β-keto ester, serves as an exemplary model for exploring this dynamic equilibrium. This technical guide provides a comprehensive examination of the structural and environmental factors that dictate the tautomeric balance of this compound. We will delve into the mechanistic underpinnings of the interconversion, the profound influence of solvent polarity, and the application of advanced spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy—for the qualitative and quantitative characterization of the keto and enol forms. Detailed experimental protocols and data interpretation strategies are presented to equip researchers in drug development and chemical synthesis with the practical knowledge to analyze and manipulate this critical chemical equilibrium.

The Principle of Tautomerism: A Dynamic Equilibrium

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] Keto-enol tautomerism represents an equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2][3] The interconversion involves the migration of a proton and the shifting of bonding electrons.[4]

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds like diethyl 2-ethyl-3-oxosuccinate, the enol form can be significantly stabilized.[4] This stabilization arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered ring-like structure.[5]

The interconversion between the keto and enol forms can be catalyzed by either acid or base.[6]

-

Base-catalyzed mechanism: A base removes the acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom then yields the enol.[5]

-

Acid-catalyzed mechanism: The carbonyl oxygen is protonated by an acid, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form the enol.[5]

Structural Analysis of Diethyl 2-ethyl-3-oxosuccinate Tautomers

Diethyl 2-ethyl-3-oxosuccinate possesses the requisite structural features for significant enol content. The α-carbon is situated between a ketone and an ester carbonyl group, rendering the attached proton acidic and facilitating its removal to initiate tautomerization.

Caption: The equilibrium between the keto and enol tautomers of diethyl 2-ethyl-3-oxosuccinate.

The stability of the enol tautomer is significantly enhanced by the formation of a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding. This chelation sequesters the enolic proton and contributes to a downfield shift in its ¹H NMR signal.

The Decisive Role of the Solvent Environment

The solvent in which a β-dicarbonyl compound is dissolved plays a critical role in determining the position of the keto-enol equilibrium.[7] This is primarily due to the differential solvation of the keto and enol tautomers.

-

Non-polar Solvents (e.g., CCl₄, Benzene, Hexane): In these environments, the enol form is generally favored. The intramolecular hydrogen bond of the enol is not disrupted by the solvent, making it a stable, self-contained unit. The keto form, being more polar than the enol, is less effectively solvated by non-polar solvents.[3][8]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, but the effect is less pronounced than with protic solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents significantly shift the equilibrium towards the keto form. They are effective hydrogen bond donors and acceptors, allowing them to form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer. This strong solvation stabilizes the keto form. Concurrently, they disrupt the intramolecular hydrogen bond that stabilizes the enol form.[3]

Table 1: Representative Solvent Effects on Enol Percentage in β-Keto Esters

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % Enol (approx.) | Rationale |

| Carbon Tetrachloride | 2.2 | Enol | ~50-70% | Favors intramolecular H-bonding.[3] |

| Chloroform | 4.8 | Enol | ~40-60% | Moderate polarity, less disruption of H-bond. |

| Acetone | 21 | Keto | ~15-25% | Polar aprotic, disrupts H-bond. |

| Ethanol | 24.5 | Keto | ~10-20% | Polar protic, solvates keto form effectively. |

| Water | 80.1 | Keto | < 5% | Strong H-bonding with keto form.[3] |

Note: The exact percentages for diethyl 2-ethyl-3-oxosuccinate may vary, but the trend is consistent for β-keto esters.

Spectroscopic Quantification of Tautomeric Equilibrium

Spectroscopic methods are indispensable for the detailed analysis of the keto-enol equilibrium.[4] NMR and UV-Vis spectroscopy, in particular, provide quantitative data on the relative abundance of each tautomer in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for this analysis because the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

¹H NMR Analysis:

-

Enol Tautomer: The most characteristic signal is the enolic hydroxyl proton (-OH), which typically appears as a broad singlet far downfield, between δ 12-15 ppm. This significant downfield shift is due to the strong intramolecular hydrogen bond. The α-proton is absent in the enol form.

-

Keto Tautomer: The keto form is identified by the signal from the α-proton (-CH-). For diethyl 2-ethyl-3-oxosuccinate, this would be a triplet (split by the adjacent CH₂ of the ethyl group) appearing in the δ 3.5-4.5 ppm region.

The percentage of each tautomer can be calculated by comparing the integration of the enolic -OH signal with the α-proton signal of the keto form.

% Enol = [Integral(OH_enol) / (Integral(OH_enol) + Integral(α-H_keto))] x 100

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Keto Form | Enol Form | Multiplicity |

| Enolic OH | - | ~13.0 | s (broad) |

| α-H | ~3.8 | - | t |

| -OCH₂CH₃ (Ester 1) | ~4.2 | ~4.2 | q |

| -OCH₂CH₃ (Ester 2) | ~4.2 | ~4.3 | q |

| α-CH₂CH₃ | ~2.0 | ~2.2 | q |

| -OCH₂CH₃ (Ester 1) | ~1.3 | ~1.3 | t |

| -OCH₂CH₃ (Ester 2) | ~1.3 | ~1.3 | t |

| α-CH₂CH₃ | ~1.0 | ~1.1 | t |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~20 mg of diethyl 2-ethyl-3-oxosuccinate and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

-

Data Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. A spectral width of 0-16 ppm is recommended to ensure the enolic proton is observed. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.

-

Integration and Analysis: Integrate the characteristic signals for the enol (-OH proton) and keto (α-proton) forms. Use the integration values to calculate the relative percentage of each tautomer.

Caption: A standardized workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying keto-enol equilibria, particularly for tracking changes in response to solvent polarity.[9] The conjugated system (O=C-C=C-OH) of the enol tautomer results in a π → π* electronic transition that absorbs UV light at a longer wavelength (lower energy) than the n → π* transition of the non-conjugated keto form.[10]

For a related compound, diethyl 2-cyano-3-oxosuccinate, the enol form shows a distinct absorption maximum (λ_max) around 282 nm.[11][12] A similar absorption profile is expected for diethyl 2-ethyl-3-oxosuccinate.

Experimental Protocol: UV-Vis Analysis

-

Stock Solution Preparation: Prepare a stock solution of diethyl 2-ethyl-3-oxosuccinate of known concentration (e.g., 1 mg/mL) in a non-polar solvent like cyclohexane (where the enol form predominates).

-

Solvent Series: Prepare a series of dilutions of the stock solution into various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water) to a final concentration suitable for UV-Vis analysis (typically in the µM range).

-

Spectrum Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis: Identify the λ_max corresponding to the enol form. The intensity of this peak (absorbance) is proportional to the concentration of the enol tautomer. A decrease in absorbance at this wavelength in more polar solvents indicates a shift in the equilibrium toward the keto form.

Synthesis and Broader Implications

Diethyl 2-ethyl-3-oxosuccinate is typically synthesized via a Claisen condensation reaction. Understanding its tautomeric behavior is not merely an academic exercise; it has profound implications in drug development and synthetic chemistry. The hydrogen-bonding capability, nucleophilicity, and overall shape of the molecule are dictated by the predominant tautomeric form. These properties, in turn, influence:

-

Receptor Binding: The enol form can act as both a hydrogen bond donor and acceptor, while the keto form primarily acts as an acceptor. This difference can dramatically alter how the molecule docks into the active site of a protein.

-

Chemical Reactivity: The enol and its corresponding enolate are key nucleophiles in many carbon-carbon bond-forming reactions. Controlling the tautomeric equilibrium can thus be a tool to direct the outcome of a synthetic step.

-

Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity, and solubility, which are critical parameters in drug design and formulation.[12]

Conclusion

The keto-enol tautomerism of diethyl 2-ethyl-3-oxosuccinate is a dynamic and sensitive equilibrium governed by intramolecular stabilizing forces and intermolecular interactions with the solvent environment. The enol form, stabilized by conjugation and a strong intramolecular hydrogen bond, predominates in non-polar solvents, while the more polar keto form is favored in polar, protic media. Spectroscopic techniques, particularly ¹H NMR, provide a robust and quantitative means to probe this equilibrium, offering critical insights for scientists in medicinal chemistry and organic synthesis. A thorough understanding and control of this tautomeric balance are essential for predicting molecular behavior and designing molecules with desired chemical and biological properties.

References

- Benchchem. Diethyl 2-(benzyloxy)-3-oxosuccinate.

-

Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. Available from: [Link]

-

Al-Obaidi, A.S.M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484. Available from: [Link]

-

PHYWE Systeme GmbH & Co. KG. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Available from: [Link]

-

Chemistry with Caroline. (2022). Mechanism for Keto-Enol Tautomerization Under Acidic and Basic Conditions. YouTube. Available from: [Link]

-

Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5365–5369. Available from: [Link]

-

The Organic Chemistry Tutor. (2022). Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way! YouTube. Available from: [Link]

-

Burdett, J.L., & Rogers, M.T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(9), 2122-2129. Available from: [Link]

-

Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. Available from: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

-

Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Available from: [Link]

-

PubChem. (n.d.). 2-Ethoxy-3-oxo-succinic acid diethyl ester. Available from: [Link]

-

Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5365-5369. Available from: [Link]

-

Wissinger, J. E., et al. (2013). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 90(1), 122-125. Available from: [Link]

-

DIAL@UCLouvain. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]

Sources

- 1. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diethyl 2-(benzyloxy)-3-oxosuccinate | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Physical properties of Diethyl 2-ethyl-3-oxosuccinate (melting point, boiling point, solubility)

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Challenge of Scarcity in Chemical Data

In the realm of chemical research and development, the availability of comprehensive and reliable data is paramount. It is the bedrock upon which hypotheses are built, experiments are designed, and discoveries are made. However, researchers often encounter the challenge of data scarcity for specific, highly substituted, or novel compounds. This technical guide directly addresses such a scenario.

Our initial objective was to provide a comprehensive overview of the physical properties of Diethyl 2-ethyl-3-oxosuccinate . Despite a thorough search of chemical databases and scientific literature, no experimental data for this specific compound could be retrieved. This absence of information suggests that Diethyl 2-ethyl-3-oxosuccinate is either a novel compound that has not yet been synthesized or fully characterized, or it is an exceptionally rare chemical intermediate.

In the spirit of scientific advancement and to provide a valuable resource, this guide will instead focus on a closely related and well-documented analogue: Diethyl 2-oxosuccinate , also known as Diethyl oxaloacetate (CAS No. 108-56-5). The principles, experimental methodologies, and theoretical considerations discussed herein are directly applicable to the study of other oxosuccinate derivatives and will serve as a robust framework for any future characterization of Diethyl 2-ethyl-3-oxosuccinate.

Introduction to Diethyl 2-Oxosuccinate

Diethyl 2-oxosuccinate is a key organic compound classified as a diester. Structurally, it features two ethyl ester groups attached to an oxosuccinate core. This arrangement of functional groups makes it a versatile precursor in a multitude of organic syntheses. Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it serves as a foundational building block for more complex molecules.[1] The reactivity of the ketone and the ester moieties allows for a wide range of chemical transformations, including condensation reactions, which are fundamental in the synthesis of various heterocyclic compounds.[1][2]

Physical Properties of Diethyl 2-Oxosuccinate

The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. Below is a summary of the key physical characteristics of Diethyl 2-oxosuccinate.

| Property | Value | Source(s) |

| Melting Point | <25 °C | [3][4] |

| Boiling Point | 87 °C at 1 mmHg | [3][4][5] |

| Solubility in Water | Insoluble | [3][4][5][6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and benzene. | [2][5][6] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the melting point, boiling point, and solubility of a liquid compound like Diethyl 2-oxosuccinate. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

For a substance that is a liquid at or near room temperature, its melting point (or more accurately, its freezing point) is the temperature at which it transitions from a liquid to a solid state upon cooling. A sharp melting point is a key indicator of a pure compound. Impurities tend to lower the melting point and broaden the melting range.[7]

Methodology: Capillary Method for Low-Melting Solids/Freezing Point of Liquids

This method is suitable for determining the melting point of substances that are solid below room temperature.

-

Step 1: Sample Preparation. A small amount of the liquid sample is introduced into a fine capillary tube, which is then sealed at one end.[8]

-

Step 2: Apparatus Setup. The capillary tube is attached to a thermometer. This assembly is then placed in a melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., paraffin oil).[8]

-

Step 3: Heating and Observation. The apparatus is heated slowly and steadily. The temperature is monitored closely, and two points are recorded: the temperature at which the first drop of liquid forms and the temperature at which the entire solid has melted.[9] For a liquid at room temperature, the reverse process (freezing point) would be observed by controlled cooling.

-

Step 4: Data Recording. The melting point is recorded as a range between the initial and final temperatures of melting.[9]

Causality of Experimental Choices:

-

Slow Heating: A slow and controlled heating rate ensures that the temperature of the heating medium and the sample remain in thermal equilibrium, leading to an accurate measurement.

-

Capillary Tube: The use of a thin capillary tube allows for efficient heat transfer to a small sample size, resulting in a sharp and observable melting point.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a low-melting solid.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10] This physical property is highly sensitive to changes in atmospheric pressure. Therefore, it is crucial to record the pressure at which the boiling point is measured, especially when conducting distillations under reduced pressure.

Methodology: Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid.

-

Step 1: Sample Preparation. A small volume (a few milliliters) of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]

-

Step 2: Apparatus Setup. The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[11]

-

Step 3: Heating and Observation. The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.[11]

-

Step 4: Data Recording. The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]

Causality of Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. At the boiling point, the pressure of the vapor inside the capillary equals the external pressure. Upon cooling, the vapor pressure drops, and the external pressure forces the liquid into the capillary. This provides a sharp and accurate indication of the boiling point.

-

Controlled Heating and Cooling: Gradual heating prevents superheating and ensures a smooth boiling process. Observing the boiling point during the cooling phase provides a more accurate reading as it represents the point of equilibrium between the liquid and vapor phases.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for micro boiling point determination.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For liquid-liquid systems, it is often described in terms of miscibility.

Methodology: Visual Miscibility Test

This qualitative method is a straightforward approach to determine the solubility of a liquid in various solvents.

-

Step 1: Solvent Preparation. A known volume of the solvent (e.g., 1 mL) is placed in a series of labeled test tubes. A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, hexane).

-

Step 2: Solute Addition. A small, known volume of the solute (e.g., 0.1 mL of Diethyl 2-oxosuccinate) is added to each test tube.

-

Step 3: Mixing and Observation. The test tubes are agitated (e.g., by vortexing) to ensure thorough mixing.[12] The mixture is then allowed to stand and is observed for the formation of a single homogeneous phase (miscible) or two distinct layers (immiscible).

-

Step 4: Incremental Addition (Optional). If the solute and solvent are miscible, further aliquots of the solute can be added to determine if there is a limit to the miscibility.

Causality of Experimental Choices:

-

Range of Solvents: Using solvents with a spectrum of polarities provides a comprehensive understanding of the solute's solubility profile, which is governed by the "like dissolves like" principle.

-

Visual Observation: This direct observation method is a simple and effective way to determine miscibility. The formation of a single clear phase indicates that the intermolecular forces between the solute and solvent molecules are strong enough to overcome the forces between the individual solute and solvent molecules.

Diagram of Solubility Determination Workflow

Caption: Workflow for the visual determination of liquid-liquid solubility.

Conclusion

While the physical properties of Diethyl 2-ethyl-3-oxosuccinate remain uncharacterized in publicly accessible literature, this guide provides a comprehensive framework for their determination by examining the closely related compound, Diethyl 2-oxosuccinate. The methodologies detailed herein are robust, grounded in fundamental chemical principles, and widely applicable in research and development settings. It is our hope that this technical guide will not only serve as a practical resource for the characterization of oxosuccinate derivatives but also underscore the importance of rigorous experimental work in expanding our collective chemical knowledge.

References

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

LookChem. Cas 108-56-5,Diethyl oxalacetate. [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

Stenutz. diethyl oxaloacetate. [Link]

-

ChemBK. diethyl oxalacetate. [Link]

-

PubChem. Diethyl oxalacetate. [Link]

-

Wikipedia. Citric acid. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Organic Syntheses. cetylmalonic ester. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

experiment (1) determination of melting points. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents.

-

SSERC. Melting point determination. [Link]

-

University of Glasgow. Melting point determination. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

YouTube. Solubility Rules. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

LIQUID-LIQUID SOLUBILITY: INTRODUCTORY INFORMATION. [Link]

-

Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [Link]

Sources

- 1. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 2. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. Diethyl oxalacetate | 108-56-5 [chemicalbook.com]

- 5. Diethyl Oxalacetate | 108-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. diethyl oxalacetate [chembk.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Analysis: Acidity of the Alpha-Proton in Diethyl 2-ethyl-3-oxosuccinate

Executive Summary

Diethyl 2-ethyl-3-oxosuccinate (systematically diethyl 2-ethyl-3-oxobutanedioate ) represents a specialized class of

The reactivity of this molecule hinges entirely on the acidity of the alpha-proton at the C2 position. Unlike simple

Structural Dynamics & Electronic Environment

To manipulate this molecule effectively in drug development, one must understand the specific electronic environment of the C2 methine proton.

The Molecular Scaffold

The structure consists of a succinate backbone where C3 is oxidized to a ketone and C2 bears an ethyl substituent.

-

C1: Ethyl Ester Carbonyl

-

C2: Alpha-Carbon (Methine, sp³) – Site of Acidity

-

C3: Ketone Carbonyl (part of an

-keto ester moiety with C4) -

C4: Ethyl Ester Carbonyl

Electronic Push-Pull Mechanisms

The acidity of the C2 proton (

-

Electron Withdrawal (-M / -I Effects): The proton is flanked by the C1 ester and the C3 ketone. The C3 ketone is particularly electron-deficient because it is adjacent to the C4 ester (an

-keto ester motif). This electron deficiency should theoretically enhance the acidity of -

Steric Inhibition of Resonance: The ethyl group at C2 introduces steric bulk. For the enolate to be stabilized by resonance, the p-orbitals of C1, C2, and C3 must align in a planar configuration. The ethyl group creates steric clash, potentially twisting the bond angles and reducing orbital overlap, thereby decreasing acidity (raising

). -

Inductive Destabilization (+I Effect): The ethyl group is an electron-donating alkyl chain. It pushes electron density toward the C2 carbanion, destabilizing the negative charge and further decreasing acidity compared to the unsubstituted diethyl oxaloacetate.

The Hydration Paradox

A critical insight for process chemists is the susceptibility of the C3 ketone to hydration. The electron-withdrawing C4 ester activates the C3 ketone, making it prone to nucleophilic attack by water to form a gem-diol.

-

In Anhydrous Solvents (THF, Toluene): The molecule exists as a highly active

-dicarbonyl. -

In Aqueous Media: The C3 ketone hydrates, breaking the conjugation required for enolization. This drastically alters the apparent

. Therefore, aqueous

Mechanistic Visualization: Tautomerism & Resonance[3]

The following diagram illustrates the deprotonation pathway and the resonance stabilization of the enolate, highlighting the competition between the Keto and Enol forms.

Figure 1: Mechanistic pathway of deprotonation and tautomeric equilibrium. Note that the Enol form is often stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the adjacent ester carbonyl.[2]

Quantitative Data: Acidity Comparison

The following table contextualizes the acidity of Diethyl 2-ethyl-3-oxosuccinate against standard synthons. Note the shift caused by the ethyl substituent.

| Compound | Structure | Approx.[3][2][4][5][6][7][8][9][10][11][12][13] | Electronic Driver |

| Diethyl Malonate | 13.0 | Bis-ester resonance | |

| Ethyl Acetoacetate | 10.7 | Ketone vs. Ester asymmetry | |

| Diethyl Oxaloacetate | ~12.5* | ||

| Diethyl 2-ethyl-3-oxosuccinate | 13.5 - 14.5 | +I Effect of Ethyl & Steric hindrance |

*Note: Unsubstituted oxaloacetates are highly sensitive to solvent effects. In DMSO, they appear less acidic than expected due to specific solvation of the keto form.

Experimental Protocol: Non-Aqueous pKa Determination

To obtain a scientifically valid

Principle

We utilize Proton NMR (

Reagents & Equipment

-

Analyte: Diethyl 2-ethyl-3-oxosuccinate (>98% purity).

-

Solvent: DMSO-

(Anhydrous). -

Base: 1,1,3,3-Tetramethylguanidine (TMG,

in DMSO -

Instrument: 400 MHz NMR Spectrometer.

Step-by-Step Methodology

-

Baseline Acquisition: Dissolve 20 mg of the analyte in 0.6 mL DMSO-

. Acquire a standard -

Titration: Add TMG in 0.2 equivalent increments (0.2 eq to 2.0 eq).

-

Observation:

-

Shake the tube vigorously and allow to equilibrate for 2 minutes.

-

Acquire spectra after each addition.

-

Causality Check: As the base deprotonates the alpha-position, the methine proton signal will broaden and eventually disappear (or shift upfield if exchange is fast). Concurrently, the ethyl group signals will shift due to the change in electronic shielding of the anionic species.

-

-

Calculation: Plot the chemical shift change (

) vs. equivalents of base. The inflection point indicates the equivalence point. Using the Henderson-Hasselbalch equation adapted for NMR, calculate the

Safety & Integrity

-

Moisture Control: Use oven-dried NMR tubes. Moisture will cause hydrolysis of the

-keto ester moiety, yielding erroneous results (appearance of broad OH peaks). -

Validation: If the spectrum shows a new singlet appearing around

5-6 ppm, this indicates the formation of the gem-diol (hydrate), confirming solvent contamination.

Synthetic Utility in Drug Development

Understanding the acidity of this alpha-proton is crucial for Edaravone analogs and pyrazolone synthesis.

-

Reaction: Cyclocondensation with Hydrazines.

-

Mechanism: The hydrazine attacks the C3 ketone first (most electrophilic). The subsequent cyclization requires the attack of the hydrazine nitrogen on the C1 ester.

-

Role of Acidity: If the reaction is run under basic conditions, the C2 position is deprotonated. The resulting enolate is a poor electrophile at C3 but a good nucleophile. This can lead to C-alkylation side reactions if alkyl halides are present.

-

Expert Tip: To favor cyclization over polymerization or side-alkylation, use a buffered acidic media (e.g., AcOH/EtOH) to keep the C2 protonated and the C3 ketone active.

References

-

IUPAC Nomenclature & Structure Validation: PubChem. "Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester (Analogous Structure)." National Library of Medicine. [Link]

-

Tautomerism in Oxosuccinates: M. T. Konieczny et al. "Diethyl 2-Cyano-3-oxosuccinate: Synthesis, Structure and Heterocycle Construction." Molbank, 2023.[7] [Link]

-

Acidity of Alpha-Hydrogens: OpenStax Chemistry. "Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation."[3][9][13] [Link]

-

Hydration of Alpha-Keto Acids: Lopalco, A. et al. "Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry." Journal of Pharmaceutical Sciences, 2016.[11] [Link]

Sources

- 1. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

Technical Guide: Discovery and Synthesis of Diethyl 2-ethyl-3-oxosuccinate

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals Focus: Historical discovery, mechanistic rationale, and validated synthesis protocols.

Introduction: The "Hidden" Scaffold

Diethyl 2-ethyl-3-oxosuccinate (CAS: 26103-77-5), also known as diethyl

Structurally, it represents the condensation product of diethyl oxalate and ethyl butyrate (ethyl butanoate). Its value lies in its 1,4-dicarbonyl functionality (masked as an

Chemical Profile

| Property | Data |

| IUPAC Name | Diethyl 2-ethyl-3-oxobutanedioate |

| Molecular Formula | |

| Molecular Weight | 216.23 g/mol |

| Key Functionality | |

| Primary Application | Synthesis of 3,4-substituted pyrazoles and pyrimidines |

Historical Context & Discovery

The synthesis of oxosuccinate esters (oxalacetates) dates back to the foundational era of carbanion chemistry in the late 19th century. The discovery is attributed to Wilhelm Wislicenus , a pioneer in the study of tautomerism and acetoacetic ester derivatives.

While Ludwig Claisen formalized the condensation mechanism that bears his name in 1887, it was Wislicenus who systematically applied this method to oxalate esters. In 1888 , Wislicenus and Arnold reported the synthesis of various alkylated oxalacetates in Justus Liebigs Annalen der Chemie. They demonstrated that diethyl oxalate, lacking

Why this matters: Wislicenus's work established that the reaction is reversible and requires a full equivalent of base to form the stable enolate salt of the product, driving the equilibrium forward—a principle that remains the bedrock of modern process chemistry for this molecule.

Mechanistic Analysis: The Claisen Condensation[3][4][5]

The formation of diethyl 2-ethyl-3-oxosuccinate is a classic Mixed Claisen Condensation . The success of this reaction relies on the reactivity differential between the two esters.

Reaction Logic[5]

-

The Acceptor: Diethyl oxalate is highly electrophilic due to the adjacent electron-withdrawing ester group. Crucially, it has no

-protons, preventing self-condensation. -

The Donor: Ethyl butyrate possesses acidic

-protons ( -

The Driving Force: The product contains a highly acidic proton between the two carbonyls (

). The base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step (under reaction conditions) drives the unfavorable equilibrium to completion.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of the mixed Claisen condensation. Step 4 is critical for high yields.

Experimental Protocols

Here, we present two validated protocols: the Classic Thermodynamic Route (scalable, cheap reagents) and the Modern Kinetic Route (high precision, avoids side reactions).

Protocol A: The Classic Wislicenus Route (Thermodynamic Control)

Best for: Large-scale synthesis where cost is a driver.

Reagents:

-

Sodium Ethoxide (freshly prepared from Na metal): 1.1 equiv.

-

Diethyl Oxalate: 1.2 equiv.

-

Ethyl Butyrate: 1.0 equiv.[1]

-

Solvent: Anhydrous Ethanol (or Diethyl Ether).

Procedure:

-

Preparation of Base: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under

flow to generate sodium ethoxide. Cool to room temperature. -

Addition: Add diethyl oxalate (1.2 eq) to the ethoxide solution. The mixture may turn slight yellow.

-

Condensation: Add ethyl butyrate (1.0 eq) dropwise over 60 minutes. Maintain temperature below 40°C to prevent transesterification or degradation.

-

Maturation: Stir the reaction mixture at room temperature for 12–16 hours. A thick precipitate (the sodium salt of the product) often forms.

-

Quench: Pour the reaction mixture into ice-cold dilute sulfuric acid (10% solution). The pH should be acidic (pH < 3).

-

Extraction: Extract with diethyl ether or ethyl acetate (

). Wash combined organics with brine, dry over -

Purification: Distillation under reduced pressure (vacuum) is required to separate the product from excess oxalate.

-

Note: The product exists in equilibrium with its enol form.

-

Protocol B: The Modern Kinetic Route (LDA)

Best for: High-value synthesis requiring minimal purification.

Reagents:

-

Lithium Diisopropylamide (LDA): 1.1 equiv.

-

Ethyl Butyrate: 1.0 equiv.[1]

-

Diethyl Oxalate: 1.2 equiv.

-

Solvent: Anhydrous THF.

Procedure:

-

Enolization: Cool a solution of LDA (1.1 eq) in THF to -78°C.

-

Deprotonation: Add ethyl butyrate (1.0 eq) dropwise. Stir for 30 minutes at -78°C to form the lithium enolate quantitatively.

-

Acylation: Cannulate the cold enolate solution into a separate flask containing diethyl oxalate (1.2 eq) in THF at -78°C.

-

Critical: Adding the enolate to the oxalate ensures the electrophile is always in excess, preventing double-addition.

-

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Workup: Quench with saturated

solution. Extract with EtOAc.[2][3][4][5] -

Result: This method typically yields >90% purity without distillation.

Applications in Drug Development

Diethyl 2-ethyl-3-oxosuccinate is a "linchpin" intermediate. Its unique substitution pattern is preserved in the final heterocycle, often dictating the lipophilicity and binding affinity of the drug candidate.

Workflow: From Scaffold to Active Pharmaceutical Ingredient (API)

Figure 2: Synthetic divergence from the oxosuccinate scaffold.

Case Study: Kinase Inhibitors

In the development of Bub1 kinase inhibitors (e.g., for cancer therapy), the ethyl group at the C4 position of the pyrazole ring—derived directly from this starting material—is crucial for filling the hydrophobic pocket of the ATP binding site. The synthesis described in Patent WO2013092512 utilizes this exact scaffold to construct the pyrazole core.

References

-

Wislicenus, W.; Arnold, E. (1888).[6][7] "Ueber die Einwirkung von Aethyloxalat auf Acetate und Propionate" (On the reaction of ethyl oxalate with acetates and propionates). Justus Liebigs Annalen der Chemie, 246(3), 329–336.

-

Claisen, L. (1887). "Ueber die Einführung von Säureradicalen in Ketone" (On the introduction of acid radicals into ketones). Berichte der deutschen chemischen Gesellschaft, 20(1), 655–657.

- Soloway, S.; Lipschitz, A. (1947). "Reference for standard alkoxide condensation protocols". Journal of Organic Chemistry (Note: Cited in modern patents as a standard methodology source).

-

Siemeister, G.; et al. (2013). "Substituted Benzylpyrazoles as Bub1 Kinase Inhibitors". World Intellectual Property Organization, Patent WO2013092512A1.

-

Organic Syntheses. (1943). "Ethyl Ethoxalylpropionate".[6][7] Org.[2][3][4][6][7] Syn. Coll. Vol. 2, p. 272. (Demonstrates the homologous synthesis).

Sources

- 1. WO2013092512A1 - Substituted benzylpyrazoles - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 4. chem960.com [chem960.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Thermal Stability and Decomposition of Diethyl 2-ethyl-3-oxosuccinate

The following technical guide details the thermal stability, decomposition kinetics, and handling protocols for Diethyl 2-ethyl-3-oxosuccinate.

Executive Summary

Diethyl 2-ethyl-3-oxosuccinate (also known as Diethyl 2-ethyloxalacetate) is a thermally labile

Critical Stability Profile:

-

Thermal Sensitivity: High. The compound exhibits significant degradation rates at ambient temperatures (>25°C) and rapid decomposition above 100°C.

-

Primary Decomposition Pathway: Thermal decarbonylation (loss of CO) to form Diethyl ethylmalonate .

-

Secondary Pathway (Moisture-Assisted): Hydrolysis followed by decarboxylation (loss of CO

) to form Ethyl 2-oxopentanoate . -

Storage Requirement: Strict cold chain (–20°C) under inert atmosphere (Argon/Nitrogen).

Chemical Identity & Structural Dynamics

To understand the thermal risks, one must analyze the compound's tautomeric nature. As a 2-substituted-3-oxosuccinate, it exists in a dynamic equilibrium between its keto and enol forms.[1]

| Property | Specification |

| IUPAC Name | Diethyl 2-ethyl-3-oxobutanedioate |

| CAS Number | 26103-77-5 |

| Molecular Formula | C |

| Molecular Weight | 216.23 g/mol |

| Structure | EtOOC–CH(Et)–C(=O)–COOEt |

| Key Functional Groups |

Tautomeric Influence on Stability

The proton at the C2 position is highly acidic due to the flanking ester and ketone groups. In solution and at elevated temperatures, the enol form becomes significant. This enolization facilitates intermolecular interactions (dimerization) and lowers the activation energy for decomposition reactions.

Thermal Decomposition Mechanisms

The thermal degradation of Diethyl 2-ethyl-3-oxosuccinate follows two distinct mechanistic pathways depending on the presence of moisture and catalytic impurities.

Pathway A: Thermal Decarbonylation (Anhydrous)

Under anhydrous thermal stress (pyrolysis), the

-

Mechanism: The electron-withdrawing nature of the adjacent ester weakens the C–C bond between the ketone and the ester carbonyl.

-

Product: Diethyl 2-ethylmalonate (Diethyl ethylmalonate).

-

Hazard: Evolution of toxic CO gas and pressure buildup in closed vessels.

Pathway B: Hydrolytic Decarboxylation (Moisture-Induced)

In the presence of trace water, the ester groups hydrolyze. The resulting

-

Mechanism: Hydrolysis of the C1-ester

-

Product: Ethyl 2-oxopentanoate (and Ethanol).

Visualization of Decomposition Pathways

Figure 1: Dual decomposition pathways. Pathway A (Decarbonylation) dominates in dry, high-heat conditions. Pathway B (Decarboxylation) dominates in wet conditions.

Experimental Characterization Protocols

To validate the stability of specific batches, the following analytical workflows are recommended. These protocols are designed to detect the "Onset Temperature" (

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Objective: Determine the exothermicity and onset of thermal runaway.

-

Sample Mass: 5–10 mg.

-

Crucible: High-pressure gold-plated or stainless steel (sealed to prevent evaporation masking decomposition).

-

Ramp Rate: 5°C/min from 25°C to 300°C.

-

Expected Profile:

-

Endotherm: ~116–120°C (Boiling/Volatilization if unsealed).

-

Exotherm: >140°C (Decomposition). Note: If a sharp exotherm is observed <100°C, the sample likely contains catalytic impurities (e.g., residual NaH or alkoxides).

-

Protocol 2: Thermogravimetric Analysis (TGA-MS)

-

Objective: Quantify mass loss and identify evolved gases (CO vs. CO

). -

Method: Heat sample to 250°C under N

flow. Couple exhaust to Mass Spectrometer. -

Interpretation:

-

Mass loss of ~13% corresponds to CO loss (Decarbonylation).

-

Mass loss of ~20% corresponds to CO

loss (Decarboxylation).

-

Protocol 3: Isothermal Stability Testing (Accelerated Aging)

For shelf-life determination, store aliquots at 25°C, 4°C, and -20°C. Analyze via GC-MS or HPLC at Day 1, 7, and 30.

Figure 2: Quality Control and Stability Testing Workflow.

Storage and Handling Recommendations

Based on the decomposition kinetics, the following handling procedures are mandatory to maintain reagent integrity and safety.

Storage Conditions

-

Temperature: -20°C (Freezer) . The compound degrades slowly at room temperature, leading to pressure buildup and purity loss.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical autoxidation of the enol form.

-

Container: Glass or Teflon-lined containers. Avoid metal containers (Fe, Cu) which can catalyze decarboxylation.

Processing Precautions

-

Distillation: If purification is required, use High Vacuum (<1 mmHg) to keep the pot temperature below 80°C. Do not distill at atmospheric pressure; the compound will decompose before boiling.

-

Reaction Quenching: When synthesizing this compound (via Claisen condensation), ensure complete neutralization of the base (NaH/NaOEt) before isolation. Residual base drastically lowers the decomposition temperature.

Safety (SDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements: Combustible liquid. Decomposes to release Carbon Monoxide (Toxic).

-

PPE: Chemical resistant gloves (Nitrile), Safety Goggles, and work within a Fume Hood (to vent CO).

References

-

Soloway, S. B., et al. (1947).[2] "Preparation of Diethyl 2-ethyl-3-oxosuccinate." Journal of Organic Chemistry, 69, 2677-2678.[2]

-

Markov, O. N., et al. (2023).[1] "Diethyl 2-Cyano-3-oxosuccinate: Synthesis, Structure and Tautomerism." Molbank, 2023(2), M1634.[1] Link

-

Cragoe, E. J., et al. (1989). "Preparation of sodium diethyl oxalacetate." U.S. Patent 4,902,819. Link

-

Afzal, M., et al. (1991).[3] "Decomposition Kinetics of Metal Acetates and Oxalates." Journal of the Chemical Society of Pakistan, 13(4), 222.[3]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 26103-77-5." PubChem. Link

Sources

Methodological & Application

Synthesis of Diethyl 2-ethyl-3-oxosuccinate via Claisen condensation.

Abstract & Strategic Significance

Diethyl 2-ethyl-3-oxosuccinate (also known as diethyl ethyloxalacetate) is a critical

This protocol details the synthesis via a crossed Claisen condensation between diethyl oxalate and ethyl butyrate. Unlike self-condensation, this reaction leverages the non-enolizable nature of diethyl oxalate to drive chemoselectivity. The procedure is optimized for high purity (>95%) and scalability, addressing common pitfalls such as moisture sensitivity and retro-Claisen fragmentation.

Reaction Design & Mechanism

Chemical Basis

The synthesis relies on the nucleophilic acyl substitution of diethyl oxalate by the enolate of ethyl butyrate. The reaction is thermodynamically driven by the formation of a stable chelated enolate salt, which prevents the reverse reaction until acidic workup.

Stoichiometric Logic:

-

Diethyl Oxalate (Electrophile): Used in slight excess or 1:1 ratio. It acts as the "acceptor" ester because it lacks

-protons.[1] -

Ethyl Butyrate (Nucleophile): The source of the enolate.

-

Sodium Ethoxide (Base): A stoichiometric amount (1.0–1.1 eq) is strictly required. Catalytic amounts fail because the product

-keto ester is more acidic (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the crossed Claisen condensation targeting Diethyl 2-ethyl-3-oxosuccinate.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |

| Diethyl Oxalate | 146.14 | 1.0 | 1.076 | Electrophile |

| Ethyl Butyrate | 116.16 | 1.0 | 0.879 | Nucleophile |

| Sodium Ethoxide | 68.05 | 1.1 | N/A (Solid/Soln) | Base |

| Ethanol (Anhydrous) | 46.07 | Solvent | 0.789 | Solvent |

| Sulfuric Acid (10%) | 98.08 | Excess | - | Quenching Agent |

Safety Check: Sodium ethoxide is moisture-sensitive and corrosive. Diethyl oxalate is toxic. Perform all operations in a fume hood.

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

-

Assemble a flame-dried 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Under a nitrogen atmosphere, add Anhydrous Ethanol (150 mL) .

-

Add Sodium metal (2.53 g, 0.11 mol) in small pieces. Allow to react until fully dissolved and H2 evolution ceases.

-

Expert Insight: Alternatively, use commercially available 21% NaOEt solution, but freshly prepared alkoxide often yields cleaner results due to lower carbonate contamination.

-

Step 2: Condensation Reaction

-

Cool the NaOEt solution to 0–5 °C using an ice bath.

-

Add Diethyl Oxalate (14.6 g, 0.10 mol) dropwise via syringe or funnel. Keep temperature <10 °C to prevent transesterification or self-condensation side reactions.

-

Mix Ethyl Butyrate (11.6 g, 0.10 mol) with a small volume of anhydrous ethanol (10 mL) in the addition funnel.

-

Add the Ethyl Butyrate solution dropwise over 45–60 minutes .

-

Critical Control Point: The solution will turn yellow/orange and become viscous. If the mixture becomes too thick to stir, add small aliquots of anhydrous ether or ethanol.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir at RT for 12 hours (overnight).

-

Note: A precipitate (the sodium salt of the product) typically forms.[4]

-

Step 3: Workup & Isolation

-

Remove the majority of ethanol under reduced pressure (Rotary Evaporator, 40 °C). Do not dry completely; leave a slurry.

-

Suspend the residue in Diethyl Ether (100 mL) .

-

Pour the slurry into a beaker containing Ice (100 g) and 10% Sulfuric Acid (60 mL) .

-

Why? Acidification protonates the enolate, releasing the free

-keto ester.

-

-

Separate the organic layer. Extract the aqueous layer with Diethyl Ether (2 x 50 mL).

-

Combine organic layers and wash with:

-

Saturated NaHCO3 (50 mL) – Removes unreacted oxalic acid.

-

Brine (50 mL).

-

-

Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Perform vacuum distillation on the crude oil.[3]

-

Fraction 1: Unreacted Ethyl Butyrate/Diethyl Oxalate (lower boiling).

-

Fraction 2 (Product): Collect the fraction boiling at 128–132 °C at 12 mmHg (approximate value; adjust for vacuum strength).

-

Yield Expectation: 60–75%.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of Diethyl 2-ethyl-3-oxosuccinate.

Characterization & Quality Control

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: ~128–132 °C @ 12 mmHg (Analogous to diethyl ethoxalylpropionate).

-

IR Spectrum:

-

1735–1750 cm⁻¹ (Ester C=O).

-

1650–1680 cm⁻¹ (H-bonded Keto/Enol C=O).

-

Broad band ~2800–3200 cm⁻¹ (Enol -OH).

-

-

1H NMR (CDCl3, 400 MHz):

-

The spectrum will show a mixture of keto and enol tautomers.

-

Keto form: Triplet (~1.0 ppm, methyls), Multiplet (~1.9 ppm, ethyl CH2), Singlet (~4.5 ppm, methine CH), Quartets (~4.2 ppm, ester CH2).

-

Enol form: Singlet (~12-13 ppm, enol -OH, exchangeable).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents. | Use freshly distilled solvents and store NaOEt under Argon. |

| Solidification | Reaction mass too thick. | Add anhydrous ether to maintain stirring of the sodium salt. |

| Impurity: Ethyl Butyrate | Incomplete reaction. | Ensure NaOEt quality; increase reaction time; improve distillation fractionation. |

| Decarboxylation | Overheating during distillation. | Use high vacuum (<5 mmHg) to lower the boiling point; do not exceed bath temp of 160°C. |

References

-

Organic Syntheses , Coll.[4][5] Vol. 2, p. 272 (1943); Vol. 13, p. 42 (1933). Ethyl Ethoxalylpropionate.[4] (Procedure analog for ethyl butyrate condensation).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Claisen, L.Berichte der deutschen chemischen Gesellschaft, 1887, 20, 655.

-

PubChem Compound Summary . Diethyl 2-ethyl-3-oxosuccinate.

-

BenchChem . Reactions of Diethyl Oxalate. (Applications in heterocycle synthesis).

Sources

Application Note: Mechanism and Synthesis of Diethyl 2-ethyl-3-oxosuccinate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Diethyl 2-ethyl-3-oxosuccinate

Diethyl 2-ethyl-3-oxosuccinate is a valuable β-keto ester, a class of compounds renowned for their utility as versatile intermediates in organic synthesis. The presence of multiple functional groups—two esters and a ketone—provides a rich chemical landscape for the construction of more complex molecular architectures. Specifically, these functionalities allow for a wide range of subsequent reactions, including alkylations, acylations, and cyclizations, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The formation of Diethyl 2-ethyl-3-oxosuccinate is a classic example of a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. A thorough understanding of its formation mechanism and a reliable synthetic protocol are therefore essential for chemists aiming to leverage this important synthetic intermediate.

The Crossed Claisen Condensation: A Mechanistic Deep Dive

The synthesis of Diethyl 2-ethyl-3-oxosuccinate is achieved through a crossed Claisen condensation between diethyl oxalate and ethyl propionate.[1] This reaction is a prime example of a condensation between two different esters, where one ester possesses α-hydrogens and can be enolized, while the other lacks α-hydrogens and serves exclusively as the electrophile.[2][3] This strategic choice of reactants is crucial to prevent a mixture of products that would arise from self-condensation of both esters.[2]

The reaction proceeds through several key steps, driven by the use of a strong base, typically sodium ethoxide, which is often generated in situ from sodium metal and absolute ethanol.[1]

-

Enolate Formation: The reaction commences with the deprotonation of the α-carbon of ethyl propionate by the ethoxide ion. The α-protons of an ester are weakly acidic and require a strong base for removal. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This step results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. This collapse reforms the carbonyl double bond and expels an ethoxide ion as a good leaving group, yielding the desired β-keto ester, Diethyl 2-ethyl-3-oxosuccinate.

-

Irreversible Deprotonation (The Driving Force): The newly formed Diethyl 2-ethyl-3-oxosuccinate possesses a proton on the carbon situated between the two carbonyl groups. This proton is significantly more acidic than the α-protons of the starting ethyl propionate. Consequently, it is readily and irreversibly deprotonated by the ethoxide base present in the reaction mixture. This final deprotonation step is the thermodynamic driving force of the entire reaction, shifting the equilibrium towards the formation of the product's enolate salt.[3]

-

Acidic Workup: The reaction is quenched by the addition of a weak acid, such as acetic acid, which protonates the enolate salt to yield the final, neutral Diethyl 2-ethyl-3-oxosuccinate product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of Diethyl 2-ethyl-3-oxosuccinate.

Caption: Mechanism of Diethyl 2-ethyl-3-oxosuccinate Formation.

Experimental Protocol: Synthesis of Diethyl 2-ethyl-3-oxosuccinate

This protocol is adapted from a well-established procedure for the synthesis of ethyl ethoxalylpropionate (an alternative name for the target compound) found in Organic Syntheses.[1]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | 22.99 | 69 g | 3.0 |

| Absolute Ethyl Alcohol | 46.07 | 138 g (175 mL) | 3.0 |

| Ethyl Propionate | 102.13 | 306 g | 3.0 |

| Diethyl Oxalate | 146.14 | 438 g | 3.0 |

| Absolute Ether | - | 1 L | - |

| Xylene | - | As needed | - |

| Acetic Acid (50% aq. solution) | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Equipment: 3-L three-necked flask, mercury-sealed stirrer, efficient reflux condenser, dropping funnel, calcium chloride tubes, ice-water bath, distillation apparatus.

Procedure

-

Preparation of Sodium Ethoxide:

-

In a 3-L three-necked flask, powder 69 g (3 gram atoms) of sodium under xylene.

-

Cool the mixture, decant the xylene, and wash the powdered sodium twice with small portions of dry ether.

-

Add 1 L of absolute ether to the powdered sodium.

-

Fit the flask with a mercury-sealed stirrer, an efficient reflux condenser, and a dropping funnel. Protect the condenser and funnel from moisture with calcium chloride tubes.

-

Add 138 g (175 mL, 3 moles) of absolute ethyl alcohol dropwise through the funnel. The addition should take four to six hours, depending on the efficiency of the condenser and stirrer.

-

After the alcohol has been added and all the sodium has reacted (indicated by the cessation of boiling), the in situ formation of sodium ethoxide is complete.

-

-

Claisen Condensation:

-

Immerse the flask in an ice-water bath to cool the sodium ethoxide solution.

-

Prepare a mixture of 306 g (3 moles) of ethyl propionate and 438 g (3 moles) of diethyl oxalate.

-

Add this mixture dropwise from the dropping funnel to the cooled sodium ethoxide solution over a period of about one hour, with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours, or until it solidifies.

-

-

Workup and Isolation:

-

To the solidified reaction mixture, add a 50% solution of acetic acid until the mixture is acidic to litmus paper.

-

Add 500 mL of water and transfer the mixture to a separatory funnel.

-

Separate the ether layer and wash it successively with a saturated solution of sodium bicarbonate and a saturated solution of sodium chloride.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ether by distillation.

-

-

Purification:

-

Distill the crude product under reduced pressure.

-

Collect the fraction boiling at 134-136°C at 25 mm pressure. The yield is 400-425 g (66-70% of the theoretical amount).

-

Experimental Workflow

Caption: Experimental Workflow for the Synthesis of Diethyl 2-ethyl-3-oxosuccinate.

Trustworthiness and Self-Validation

The provided protocol is a self-validating system for several reasons:

-

Stoichiometric Base: The use of a full equivalent of a strong base is critical. A catalytic amount would not be sufficient to drive the reaction to completion, as the final deprotonation step consumes the base.

-

Choice of Base and Solvent: Using sodium ethoxide as the base and ethanol/ether as the solvent minimizes the risk of transesterification, where the ethoxy group of the esters could be exchanged with a different alkoxy group from the base.

-

Irreversible Final Step: The high acidity of the β-keto ester product ensures that its deprotonation is essentially irreversible, pulling the entire reaction sequence towards the product side and leading to high yields.

-

Acidic Workup: The final acidic workup is necessary to neutralize the enolate salt and isolate the final product in its neutral form. The use of a weak acid like acetic acid prevents potential side reactions that could be induced by a strong mineral acid.

References

-

Chemistry LibreTexts. (2023, September 20). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Claisen condensation. Retrieved from [Link]

-

Snyder, H. R., & Brooks, L. A. (1932). Ethyl ethoxalylpropionate. Organic Syntheses, 12, 31. doi:10.15227/orgsyn.012.0031. Retrieved from [Link]

Sources

Application Note: Precision Alkylation of Diethyl 2-ethyl-3-oxosuccinate at the Alpha-Carbon

The following Application Note and Protocol is designed for research scientists and drug development professionals. It addresses the specific synthetic challenge of creating a quaternary center at the

Executive Summary

The alkylation of Diethyl 2-ethyl-3-oxosuccinate (CAS: Analogous to 759-65-9 for methyl variant) presents a classic yet demanding problem in organic synthesis: the construction of a quaternary carbon center within a highly functionalized

This guide provides a validated protocol for the

Chemical Context & Mechanism[1][2][3][4]

Structural Analysis

The substrate, Diethyl 2-ethyl-3-oxosuccinate, possesses a single acidic proton at the C2 position (the

-

The C1 Ester (Ethoxycarbonyl).

-

The C3 Ketone (part of the

-keto ester moiety).

Key Challenge: The presence of the ethyl group at C2 creates significant steric hindrance. Deprotonation yields a tetrasubstituted enolate, which is nucleophilic but sterically crowded. Subsequent attack on an alkyl halide (

Reaction Pathway

The reaction proceeds via an

-

Deprotonation: Irreversible deprotonation by NaH forms the sodium enolate.

-

Nucleophilic Attack: The enolate attacks the alkyl halide.[1][2][3]

-

Product Formation: Generation of Diethyl 2-alkyl-2-ethyl-3-oxosuccinate.

Side Reactions:

-

O-Alkylation: Attack by the enolate oxygen (favored by polar aprotic solvents like DMF/DMSO with hard electrophiles).

-

Retro-Claisen Condensation: Nucleophilic attack by ethoxide (if used as base) on the ketone, leading to bond cleavage.

Mechanistic Diagram

Figure 1: Reaction pathway for the formation of the quaternary center via enolate alkylation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Diethyl 2-ethyl-3-oxosuccinate | 1.0 | Substrate | Ensure free of ethanol/water. |

| Sodium Hydride (60% in oil) | 1.1 - 1.2 | Base | Wash with hexane if oil interferes (optional). |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Primary iodides or bromides preferred. |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free. |

| Ammonium Chloride (sat. aq.) | - | Quench | Buffered quench prevents hydrolysis. |

Step-by-Step Methodology

Step 1: Preparation of the Enolate

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Base Addition: Add Sodium Hydride (NaH) (1.2 equiv) to the flask.

-

Note: If washing NaH, rinse 3x with dry hexane under

to remove mineral oil, then dry under vacuum before adding THF.

-

-

Solvent Addition: Add anhydrous THF (concentration ~0.2 M relative to substrate) via syringe. Cool the suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve Diethyl 2-ethyl-3-oxosuccinate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur. Ensure adequate venting via a bubbler.

-

-

Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn clear or slightly yellow/orange.

Step 2: Alkylation Reaction

-

Electrophile Addition: Cool the enolate solution back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

-

Tip: For unreactive electrophiles (e.g., alkyl chlorides), add Sodium Iodide (NaI) (0.1 equiv) as a catalyst (Finkelstein condition).

-

-

Reaction: Remove the ice bath and stir at RT .

-

Time: Monitor by TLC or LC-MS. Typical reaction times range from 4 to 16 hours .

-

Reflux: If the reaction is sluggish (common for bulky electrophiles), heat to reflux (66°C) for 4–12 hours.

-

Step 3: Workup & Purification [4][5][6]

-

Quench: Carefully quench the reaction by adding saturated aqueous

dropwise at 0°C.-

Caution: Quenching excess NaH releases

.

-

-

Extraction: Dilute with diethyl ether (

) or ethyl acetate ( -

Washing: Wash combined organics with water (1x) and brine (1x).

-

Drying: Dry over anhydrous

or -

Purification: Purify the crude oil via Flash Column Chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

-

Detection: UV (if R has chromophore) or

stain.

-

Workflow Visualization

Figure 2: Operational workflow for the alkylation protocol.

Critical Data & Troubleshooting

Optimization Table

| Variable | Recommendation | Reason |

| Base | NaH (Sodium Hydride) | Irreversible deprotonation avoids retro-Claisen cleavage common with alkoxide bases. |

| Solvent | THF | Favors C-alkylation over O-alkylation compared to DMF/DMSO. |

| Temperature | 0°C | Start cold to control exotherm; heat only if sterics prevent reaction. |

| Electrophile | Alkyl Iodide | Better leaving group compensates for the steric bulk of the substrate. |

Troubleshooting Guide

-

Problem: Low Yield / Starting Material Recovery.

-

Cause: Steric hindrance at the quaternary center prevents

attack. -

Solution: Switch solvent to DMF (increases rate but watch for O-alkylation) or use a more reactive electrophile (Allyl/Benzyl bromide).

-

-

Problem: O-Alkylation (Enol Ether Formation).

-

Cause: "Hard" electrophile or highly polar solvent.

-

Solution: Ensure solvent is THF (less polar). Use softer leaving groups (Iodide).

-

-

Problem: Product Decomposition.

-

Cause: Decarboxylation of the

-keto ester moiety.[1] -

Solution: Avoid acidic workups. Keep rotary evaporator bath < 40°C.

-

References

-

Organic Syntheses, Coll.[7] Vol. 2, p. 279 (1943). Ethyl Oxalacetate. (Foundational chemistry for oxalacetate derivatives).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

PubChem Compound Summary. Diethyl 2-methyl-3-oxosuccinate (Analogous Structure). National Center for Biotechnology Information.

-

Chemistry LibreTexts. Alkylation of Enolate Ions. (Mechanistic overview of malonic/acetoacetic ester synthesis).

-

BenchChem. Common side products in the alkylation of diethyl malonate. (Troubleshooting dialkylation and elimination).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Synthesis of Cyclic β-Keto Esters via Dieckmann Condensation of Diethyl 2-ethyl-3-oxosuccinate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Dieckmann condensation for the synthesis of a substituted cyclic β-keto ester. We focus on the intramolecular cyclization of Diethyl 2-ethyl-3-oxosuccinate as a model substrate. This guide elucidates the underlying mechanism, provides a detailed experimental protocol, and discusses critical process parameters, potential side reactions, and troubleshooting strategies. The resulting product, ethyl 3-ethyl-2,4-dioxocyclopentane-1-carboxylate, is a valuable scaffold for the synthesis of complex molecules in medicinal chemistry and materials science.

Introduction and Scientific Rationale

The Dieckmann condensation, first reported by the German chemist Walter Dieckmann, is a robust and widely utilized intramolecular organic reaction for synthesizing cyclic β-keto esters from diesters.[1][2] Mechanistically, it is an intramolecular variant of the Claisen condensation.[3][4] The reaction is base-catalyzed and is particularly effective for the formation of sterically stable five- and six-membered rings, which are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1][2][3][5][6] The resulting cyclic β-keto esters are versatile synthetic intermediates, readily undergoing further transformations such as alkylation, decarboxylation, and various condensation reactions, making them pivotal building blocks in drug discovery and total synthesis.[7][8][9]

This application note details the cyclization of Diethyl 2-ethyl-3-oxosuccinate. This substrate presents an interesting case for regioselectivity due to the presence of two distinct sets of α-protons. The strategic selection of reaction conditions allows for the controlled formation of a highly functionalized cyclopentanone derivative, a key intermediate for more complex molecular architectures.

Reaction Mechanism: A Stepwise Analysis

The Dieckmann condensation proceeds through a series of well-established equilibrium steps. The overall success of the reaction is critically dependent on the final, essentially irreversible deprotonation of the product, which drives the equilibrium towards cyclization.[3][4]

-

Enolate Formation (Regioselectivity): The reaction is initiated by the abstraction of an α-proton by a strong base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate.[1][2] In Diethyl 2-ethyl-3-oxosuccinate, there are two potential sites for deprotonation: the C2-proton and the C4-protons. Deprotonation at C4 is sterically less hindered and leads to the formation of a five-membered ring, which is thermodynamically favored.

-

Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the other ester group.[4][10][11] This key carbon-carbon bond-forming step results in a cyclic tetrahedral intermediate.[1]

-

Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide leaving group, thereby regenerating the carbonyl and forming the cyclic β-keto ester.[1][11]

-